BenchChemオンラインストアへようこそ!

Iridin

Pharmacokinetics Prodrug metabolism Oral bioavailability

Iridin (CAS 491-74-7) is a glycosylated isoflavone prodrug releasing irigenin via enzymatic hydrolysis. Unlike genistein or tectoridin, it shows undetectable plasma levels post-oral administration—ideal for UGT isoform (1A7–1A10) metabolism and glycoside activation research. Dual-pathway targeting of PKM2-mediated glycolysis and PI3K/AKT signaling (G2/M arrest, extrinsic apoptosis) distinguishes it from broad-spectrum isoflavones. Validated in vivo at 20–80 mg/kg. Lacks cholinesterase activity, enabling 7-O-glycosylation SAR studies. For R&D only.

Molecular Formula C24H26O13
Molecular Weight 522.5 g/mol
CAS No. 491-74-7
Cat. No. B162194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridin
CAS491-74-7
Molecular FormulaC24H26O13
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1
InChIKeyLNQCUTNLHUQZLR-OZJWLQQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Iridin (CAS 491-74-7) Compound Overview: Classification, Source, and Basic Characteristics


Iridin (CAS 491-74-7), also known as 3′,5,7-trihydroxy-4′,5′,6-trimethoxyisoflavone 7-glucoside, is a naturally occurring isoflavone glycoside with the molecular formula C24H26O13 and molecular weight of 522.46 g/mol [1]. The compound consists of the aglycone irigenin (5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one) linked to a β-D-glucopyranose moiety at the 7-position [2]. Iridin is biosynthesized by and isolable from the rhizomes of various Iris species, including Iris germanica, Iris florentina, Iris versicolor, and Belamcanda chinensis [3]. The compound exhibits solubility in water (1 g dissolves in 500 mL water) and ethanol, with a melting point of 208°C forming fine white needles [4]. As a glycosylated isoflavone, iridin serves as a natural prodrug that undergoes in vivo hydrolysis and metabolism to release its bioactive aglycone, irigenin [5].

Why Iridin (CAS 491-74-7) Cannot Be Substituted by Generic Isoflavones or Aglycones in Experimental Protocols


Iridin exhibits fundamentally distinct pharmacokinetic behavior, target engagement profile, and biological activity compared to both its aglycone irigenin and structurally related isoflavones such as genistein, daidzein, tectoridin, and irisolidone. The presence of the 7-O-β-D-glucopyranoside moiety dictates that iridin functions as a glycosylated prodrug requiring enzymatic hydrolysis for activation, resulting in plasma concentrations of the parent compound that are undetectably low following oral administration, whereas its aglycone irigenin serves as the primary circulating and bioactive metabolite [1]. This prodrug-metabolite relationship creates a fundamentally different pharmacokinetic exposure profile compared to aglycones administered directly. In cancer models, iridin demonstrates mechanistic differentiation through dual pathway targeting: it inhibits PI3K/AKT signaling to induce G2/M phase cell cycle arrest and extrinsic apoptosis in gastric cancer cells [2], while simultaneously targeting PKM2-mediated glycolytic pathways in inflammatory macrophages [3]. Structurally analogous compounds such as tectoridin exhibit divergent chromatographic retention and biological profiles, with iridin demonstrating selective enzyme inhibition patterns distinct from co-occurring Iris isoflavones [4]. These quantitative differences in metabolism, mechanism, and target specificity preclude generic substitution in research applications.

Quantitative Differentiation Evidence: Iridin (CAS 491-74-7) Versus Closest Analogs and In-Class Compounds


Oral Bioavailability and Prodrug Status: Iridin vs. Aglycone Irigenin in Rat Pharmacokinetic Studies

Following oral administration of iridin at 100 mg/kg to Sprague-Dawley rats, the plasma concentration of the parent compound iridin was too low to enable pharmacokinetic evaluation, whereas its aglycone metabolite irigenin was readily quantifiable and served as the primary circulating bioactive species [1]. This prodrug-metabolite relationship is a defining characteristic that distinguishes iridin from directly administered aglycones such as genistein. The major metabolic pathway involves glucuronidation after demethylation, mediated by UDP-glucuronosyltransferases (UGTs) 1A7, 1A8, 1A9, and 1A10 [1]. A total of thirteen iridin metabolites were identified across plasma, urine, and feces [1].

Pharmacokinetics Prodrug metabolism Oral bioavailability UHPLC-MS/MS

Mechanism-Specific Anti-Inflammatory Activity: Iridin Targets PKM2-Mediated Glycolytic Pathways

Iridin uniquely targets pyruvate kinase isozyme type M2 (PKM2) to suppress the Warburg effect in inflammatory macrophages, a mechanism not reported for comparator isoflavones such as genistein or daidzein in the context of inflammation. At concentrations of 12.5-50 μM, iridin significantly inhibited TNF-α, IL-1β, MCP-1, and ROS production in LPS-treated RAW264.7 macrophages [1]. The compound suppressed glucose uptake and lactic acid production, directly demonstrating glycolytic pathway inhibition [1]. Oral administration of iridin at 20-80 mg/kg inhibited LPS-induced acute lung injury in mice and suppressed the PKM2 downstream targets p-JAK1, p-STAT1, p-STAT3, p-p65, iNOS, and COX2 [1].

Anti-inflammatory Glycolysis inhibition PKM2 targeting Macrophage immunometabolism

Selective Cholinesterase Inactivity: Iridin Glucoside vs. Active Aglycones in Enzyme Inhibition

In a head-to-head enzyme inhibition study of eleven compounds isolated from Belamcandae chinensis rhizoma, iridin (compound 6) showed no inhibitory activity against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), in marked contrast to its aglycone counterparts irigenin, tectorigenin, and irilin D, which exhibited moderate cholinesterase inhibition [1]. This finding demonstrates that the 7-O-glucoside moiety of iridin abrogates cholinesterase inhibitory activity, providing a clear negative selectivity profile that distinguishes iridin from aglycone isoflavones.

Cholinesterase inhibition Glycoside structure-activity AChE/BChE selectivity Neurodegeneration

α-Amylase Inhibitory Activity: Iridin vs. Irisolidone in Iris germanica Isoflavone Panel

In a direct comparative study of isoflavonoids isolated from Iris germanica rhizomes, iridin (compound 5) exhibited α-amylase inhibitory activity of 67.5% inhibition, compared to 70.8% inhibition for irisolidone (compound 3) and 70.5% for iridin A (compound 9), all tested against the reference inhibitor acarbose [1]. While iridin demonstrates significant α-amylase inhibition, its activity is modestly lower than that of structurally related irisolidone and the newly identified iridin A glycoside, indicating differential potency within the Iris isoflavone class.

Antidiabetic α-Amylase inhibition Postprandial hyperglycemia Carbohydrate metabolism

Anticancer Mechanism Selectivity: Iridin PI3K/AKT vs. Genistein in Gastric Cancer Cells

Iridin demonstrates a specific anticancer mechanism in AGS gastric cancer cells characterized by G2/M phase cell cycle arrest and extrinsic apoptotic cell death mediated through PI3K/AKT pathway inhibition [1]. Iridin treatment attenuates the expression of Cdc25C, CDK1, and Cyclin B1 proteins while downregulating phosphorylated PI3K and AKT proteins [1]. This contrasts with genistein, which exerts anticancer effects through multiple overlapping mechanisms including estrogen receptor modulation, tyrosine kinase inhibition, and topoisomerase II inhibition, without reported specificity for G2/M arrest via PI3K/AKT in gastric cancer models [2].

Gastric cancer PI3K/AKT pathway G2/M arrest Apoptosis induction

Chromatographic Differentiation: Iridin as a Chemical Marker for Belamcandae Rhizoma Authentication

HPLC-UV chromatographic fingerprinting reveals that iridin serves as a diagnostic marker compound for differentiating Belamcandae Rhizoma (the rhizome of Belamcanda chinensis) from the commonly substituted Iridis Tectori Rhizoma [1]. In Belamcandae Rhizoma, mangiferin, tectoridin, iridin, irigenin, irisflorentin, and iristectorin A constitute the major chromatographic peaks, whereas Iridis Tectori Rhizoma is characterized primarily by tectoridin and tectorigenin peaks with minimal iridin content [1]. This differential abundance profile enables iridin quantification to serve as an authenticity marker for source material identification.

Quality control Chromatographic fingerprinting Botanical authentication HPLC

Recommended Research and Industrial Application Scenarios for Iridin (CAS 491-74-7) Based on Quantitative Evidence


Prodrug Pharmacokinetics and In Vivo Metabolism Studies

Iridin is optimally suited for investigations of glycoside prodrug activation, intestinal hydrolysis, and aglycone metabolite pharmacokinetics. Due to the undetectable plasma concentration of parent iridin following oral administration, the compound serves as an ideal model substrate for studying UDP-glucuronosyltransferase (UGT)-mediated metabolism, specifically UGT1A7, 1A8, 1A9, and 1A10 isoforms, and for tracing the metabolic fate of isoflavone glycosides in vivo using UHPLC-MS/MS analytical workflows [1].

PKM2-Dependent Glycolytic Pathway and Immunometabolism Research

The demonstrated PKM2 targeting activity of iridin, coupled with its suppression of glucose uptake, lactate production, and inflammatory cytokine release (TNF-α, IL-1β, MCP-1) in macrophages, positions this compound as a valuable tool for investigating the Warburg effect in inflammatory diseases and for probing the intersection of cellular metabolism and immune function [1]. In vivo efficacy has been established at oral doses of 20-80 mg/kg in murine acute lung injury models [1].

PI3K/AKT Pathway and Gastric Cancer Cell Cycle Research

Iridin provides a pathway-selective tool for PI3K/AKT signaling research in gastric cancer models. The compound's defined mechanism—G2/M phase arrest via downregulation of Cdc25C, CDK1, and Cyclin B1, coupled with extrinsic apoptosis induction—enables targeted investigation of this specific signaling axis in AGS gastric adenocarcinoma cells [1]. This contrasts with the multi-pathway activity of genistein and supports use in studies requiring pathway-specific rather than broad-spectrum isoflavone effects .

Botanical Authentication and Quality Control Reference Standard

The differential abundance of iridin in Belamcandae Rhizoma versus Iridis Tectori Rhizoma establishes its utility as an analytical reference standard for species authentication and herbal product quality control. Iridin quantification via HPLC or UPLC methods provides a chemical marker to discriminate between these commonly confused botanical materials, supporting applications in pharmacognosy, dietary supplement analysis, and traditional medicine standardization [1].

Glycoside vs. Aglycone Structure-Activity Relationship Studies

The complete absence of cholinesterase inhibitory activity of iridin, contrasted with the moderate AChE/BChE inhibition exhibited by its aglycone irigenin and related aglycones tectorigenin and irilin D, establishes iridin as an essential comparator compound for structure-activity relationship studies examining the impact of 7-O-glycosylation on biological activity [1]. This property supports research into glycoside masking strategies and prodrug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iridin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.